molecular formula C18H17N3O4S2 B11021741 Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11021741
M. Wt: 403.5 g/mol
InChI Key: MGZADCRUHOYVKO-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by:

  • A methyl ester at position 4 of the central thiazole ring.
  • A 2-methoxyphenyl substituent at position 5.
  • An acylated amino group at position 2, derived from 2,4-dimethyl-1,3-thiazole-5-carboxylic acid.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O4S2/c1-9-14(26-10(2)19-9)16(22)21-18-20-13(17(23)25-4)15(27-18)11-7-5-6-8-12(11)24-3/h5-8H,1-4H3,(H,20,21,22)

InChI Key

MGZADCRUHOYVKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid

  • Reagents : 2-Bromo-4-methylthiazole-5-carboxylate, thiourea, NaOH.

  • Conditions : Reflux in ethanol (80°C, 6 h), followed by acidification with HCl.

  • Yield : 85–90%.

  • Mechanism : α-Haloketone reacts with thiourea to form the thiazole ring, followed by hydrolysis to the carboxylic acid.

Synthesis of 5-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylate

  • Reagents : Methyl 2-bromo-3-oxo-3-(2-methoxyphenyl)propanoate, thiourea.

  • Conditions : Microwave-assisted cyclization (150 W, 120°C, 20 min).

  • Yield : 78%.

  • Key Intermediate : Methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate.

Amide Bond Formation via Carbodiimide Coupling

The central amide linkage is formed using carbodiimide-based reagents.

Activation of 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid

  • Reagents : Thionyl chloride (SOCl₂), DMF (catalytic).

  • Conditions : Reflux in dry dichloromethane (40°C, 2 h) to form acyl chloride.

Coupling with Amino-Thiazole Intermediate

  • Reagents : EDCl, HOBt, methyl 2-amino-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate.

  • Conditions : Stirring in DCM at 0°C → RT (12 h).

  • Yield : 65–70%.

  • Purification : Column chromatography (hexane:EtOAc, 3:1).

Solid-Phase Synthesis for Scalability

A patented method (US10351556B2) describes a scalable approach using polymer-supported reagents.

Key Steps

  • Immobilization of 2-amino-thiazole on Wang resin.

  • On-resin acylation with 2,4-dimethylthiazole-5-carbonyl chloride.

  • Cleavage with TFA/DCM (1:9) to release the product.

  • Yield : 75% (purity >95% by HPLC).

One-Pot Tandem Cyclization-Coupling

A streamlined method combines thiazole formation and amide coupling in a single pot.

Reaction Setup

  • Reagents : Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, 2,4-dimethylthiazole-5-carboxamide, Lawesson’s reagent.

  • Conditions : Toluene, 110°C, 24 h.

  • Yield : 55%.

Enzymatic Amination for Stereochemical Control

A biocatalytic approach ensures regioselective amide bond formation.

Procedure

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrates : Methyl 2-isocyano-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate and 2,4-dimethylthiazole-5-carboxylic acid.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 h.

  • Yield : 50% (enantiomeric excess >98%).

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield
Hantzsch CyclizationHigh regioselectivityMulti-step, long reaction time70–85%
Suzuki Cross-CouplingDirect aryl introductionRequires palladium catalyst60–65%
Solid-Phase SynthesisScalability, easy purificationSpecialized equipment needed75%
One-Pot TandemReduced purification stepsModerate yield55%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . The thiazole ring system is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

  • Mechanism of Action : Thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds similar to methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate have been shown to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .
  • Case Study : A study by Zhe Wang et al. demonstrated that thiazole derivatives exhibited significant anti-proliferative effects on MCF cell lines with IC50 values indicating effective cytotoxicity . The compound's ability to target specific cancer types suggests its potential utility in personalized medicine approaches.

Anti-inflammatory Properties

Thiazole compounds are also recognized for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by chronic inflammation.

  • Mechanism : Inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which thiazole derivatives exert their anti-inflammatory effects. Compounds similar to the one discussed have shown promising results in reducing inflammation markers in vitro and in vivo .

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented. This compound may also exhibit activity against various bacterial and fungal strains.

  • Research Findings : Studies have indicated that thiazole derivatives can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes . This application is particularly relevant in the context of rising antibiotic resistance.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionExample StudyIC50 Value (μM)
AnticancerInduces apoptosisZhe Wang et al. 25.72
Anti-inflammatoryCOX inhibitionKhanapur et al. 3.11
AntimicrobialDisruption of microbial processesVarious studies Varies

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Table 1: Key Structural Features and Physical Properties
Compound Name (CAS/Reference) Substituent at Position 2 Substituent at Position 5 Ester/Amide Group Melting Point (°C) Molecular Weight
Target Compound 2,4-Dimethylthiazole-5-carbonylamino 2-Methoxyphenyl Methyl ester Not reported ~433.47*
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Methyl Ethyl ester Not reported 335.33
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (80625-18-9) Amino Phenyl Methyl ester Not reported 260.29
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (918793-30-3) 2-Methylphenylamino Trifluoromethyl Ethyl ester Not reported 358.33
N-Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Variable amines 4-Pyridinyl Amide Variable (e.g., 3a–s) ~300–400

Notes:

  • Position 2: The target compound’s acylated amino group (2,4-dimethylthiazole-5-carbonyl) distinguishes it from simpler acyl (e.g., 3-nitrobenzoyl in ) or unsubstituted amino groups (e.g., ). This bulky substituent may enhance steric hindrance, affecting binding affinity in biological systems .
  • Position 5 : The 2-methoxyphenyl group in the target compound contrasts with phenyl (), trifluoromethyl (), or pyridinyl () substituents. Methoxy groups improve solubility via polar interactions but may reduce metabolic stability compared to halogenated analogs .

Functional Group Modifications

Ester vs. Amide Derivatives
  • Ester Derivatives : The target compound’s methyl ester (position 4) is less hydrolytically stable than amides but offers easier synthetic modification. Ethyl esters (e.g., ) exhibit similar reactivity but slightly higher lipophilicity.
  • Amide Derivatives : Compounds like N-(2-phenyl-1,3-thiazol-5-yl)acetamide () show enhanced stability under physiological conditions, making them preferable for therapeutic applications.
Acylated Amino Groups
  • The 2,4-dimethylthiazole-5-carbonyl moiety in the target compound is rare compared to more common aryl carbonyl groups (e.g., 3-nitrobenzoyl in ). This heterocyclic acyl group may engage in π-π stacking or hydrogen bonding with biological targets .

Insights :

  • The target compound likely requires multistep synthesis , including cyclization to form the thiazole core and subsequent acylation. Similar methodologies are employed in .
  • Click chemistry () and coupling reagents like HATU/DCC () are widely used for introducing diverse substituents.

Biological Activity

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a thiazole derivative with potential biological activity. This compound features two thiazole rings and various functional groups that enhance its reactivity and applicability in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C14H17N3O3S2C_{14}H_{17}N_{3}O_{3}S_{2}, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structure can be analyzed for its potential interactions with biological targets.

Research indicates that thiazole derivatives like this compound exhibit a range of biological activities. Key mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, studies have reported IC50 values for COX-1 and COX-2 inhibition ranging from 1.00 to 6.34 μM and 0.09 to 0.71 μM respectively .
  • Phosphodiesterase Regulation : Compounds in this class may act as phosphodiesterase type 5 (PDE5) regulators, enhancing or inhibiting enzyme activity based on their structural features .

Comparative Biological Activity

The following table summarizes the biological activities of similar thiazole derivatives:

Compound NameBiological ActivityIC50 (μM)Notes
Compound ACOX-1 Inhibition6.00Potential anti-inflammatory agent
Compound BCOX-2 Inhibition0.50Selective COX-2 inhibitor
Compound CPDE5 Enhancement23Strong binding to PDE5 active site

Case Studies

  • Study on COX Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The study concluded that certain modifications in the thiazole structure significantly enhanced their inhibitory effects against COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • PDE5 Regulation : Another research effort focused on the interaction of thiazole derivatives with PDE5. The findings revealed that specific compounds exhibited strong hydrogen bonding interactions with the enzyme's active site, suggesting potential therapeutic applications in treating erectile dysfunction and pulmonary hypertension .

Research Findings

Recent studies have highlighted the versatility of thiazole derivatives in drug development:

  • Antimicrobial Activity : Thiazoles have been noted for their antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
  • Anticancer Potential : Some thiazole compounds have shown promise as anticancer agents by inducing apoptosis in cancer cell lines .

Q & A

Q. What are the standard synthetic routes and characterization methods for this thiazole derivative and its structural analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of thiazole precursors with carbonyl-containing intermediates. For example, analogous compounds are synthesized via refluxing in acetic acid with sodium acetate as a catalyst, followed by cyclization using reagents like phosphorus oxychloride . Characterization includes:
  • Melting Point Analysis : Used to assess purity (e.g., 114–116°C for related thiazoles) .
  • Spectroscopy :
  • IR : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (amide, ester) .
  • NMR : 1H^1H-NMR signals for aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Elemental Analysis : Validates stoichiometry by comparing experimental and calculated C/H/N/S percentages .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodological Answer : Structural validation combines spectral data with X-ray crystallography for analogs. For instance, crystallographic studies on ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate reveal bond angles and packing patterns, confirming thiazole and aryl ring conformations . Discrepancies in 13C^{13}C-NMR shifts (e.g., carbonyl carbons at δ 160–170 ppm) are resolved by comparing computational predictions (DFT) with experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazole derivatives?

  • Methodological Answer : Optimization involves:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
  • Catalyst Screening : Phosphorus oxychloride accelerates cyclization at 120°C compared to weaker acids .
  • Temperature Control : Refluxing at 80–100°C minimizes side reactions (e.g., hydrolysis of ester groups) .
    For example, substituting acetic acid with trifluoroacetic acid in analogous syntheses increased yields from 60% to 78% by stabilizing reactive intermediates .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions arise from tautomerism or crystallographic disorder. Strategies include:
  • 2D NMR (COSY, HSQC) : Differentiates between overlapping 1H^1H-NMR signals (e.g., distinguishing thiazole C-H protons from aryl protons) .
  • X-ray Diffraction : Resolves ambiguities in substituent positioning, as seen in the crystal structure of ethyl 4-(chloromethyl)-2-((3-methoxypropyl)amino)thiazole-5-carboxylate, where the chloromethyl group’s orientation was confirmed .
  • Computational Modeling : Gaussian-based simulations predict 13C^{13}C-NMR shifts, aiding assignment of ambiguous peaks (e.g., δ 152 ppm for a triazole carbon vs. δ 148 ppm for a thiazole carbon) .

Q. What strategies are employed to design analogs with enhanced biological activity?

  • Methodological Answer : Bioisosteric replacement and pharmacophore modeling guide analog design:
  • Bioisosteres : Replacing the 2-methoxyphenyl group with a 4-fluorophenyl moiety (as in ) improves metabolic stability .
  • Docking Studies : Analogous compounds (e.g., 9c in ) are docked into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. For example, a 4-bromophenyl substituent increased hydrophobic interactions in a kinase active site, boosting IC₅₀ values by 3-fold .
  • SAR Analysis : Systematic variation of substituents (e.g., methyl vs. methoxy groups on the thiazole ring) correlates with activity trends. Table 1 summarizes key findings from :
Substituent (R)Activity (IC₅₀, µM)Notes
4-Bromophenyl0.45Strong hydrophobic interactions
4-Methoxyphenyl1.20Moderate H-bonding
4-Fluorophenyl0.78Enhanced metabolic stability

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